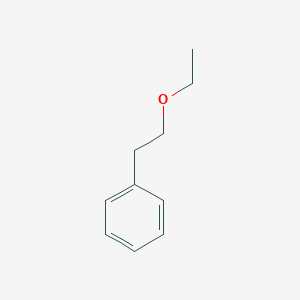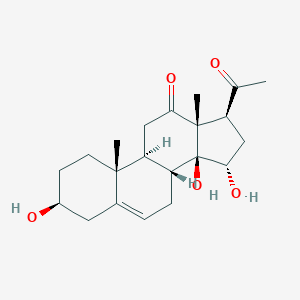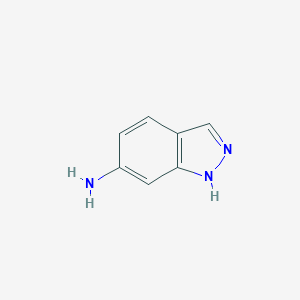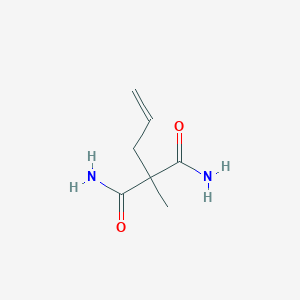
Methylallylmalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylallylmalonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with the chemical formula C7H11NO2 and a molecular weight of 141.17 g/mol. Methylallylmalonamide is a derivative of malonic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methylallylmalonamide is not fully understood. However, it is believed to exhibit its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response and are involved in the regulation of pain and fever.
Biochemical and Physiological Effects:
Methylallylmalonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to reduce fever by inhibiting the production of prostaglandins. Furthermore, Methylallylmalonamide has been found to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Methylallylmalonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. It also exhibits a wide range of pharmacological effects, making it a versatile compound for various scientific studies. However, Methylallylmalonamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Furthermore, it has not been extensively studied in humans, and its long-term effects are not known.
Orientations Futures
There are several future directions for the study of Methylallylmalonamide. One potential direction is the further investigation of its pharmacokinetics and toxicity in humans. Another direction is the study of its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, the antimicrobial activity of Methylallylmalonamide could be further explored for its potential use as an antibiotic. Overall, the study of Methylallylmalonamide has the potential to lead to the development of new and innovative drugs and agrochemicals.
Conclusion:
In conclusion, Methylallylmalonamide is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as antimicrobial activity against various bacterial strains. Methylallylmalonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methylallylmalonamide, including the investigation of its pharmacokinetics and toxicity in humans and its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Synthèse
Methylallylmalonamide can be synthesized using various methods. One of the most common methods involves the reaction of malonic acid with allylamine in the presence of a catalyst. The resulting product is then treated with methyl iodide to form Methylallylmalonamide. Another method involves the reaction of malonic acid with allylamine followed by the addition of acetic anhydride and pyridine to form the acetamide derivative, which is then treated with methyl iodide to form Methylallylmalonamide.
Applications De Recherche Scientifique
Methylallylmalonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Methylallylmalonamide has also been studied for its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, it has been found to exhibit antimicrobial activity against various bacterial strains.
Propriétés
Numéro CAS |
135460-69-4 |
|---|---|
Nom du produit |
Methylallylmalonamide |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-methyl-2-prop-2-enylpropanediamide |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-7(2,5(8)10)6(9)11/h3H,1,4H2,2H3,(H2,8,10)(H2,9,11) |
Clé InChI |
WKVXTRWETFHWHX-UHFFFAOYSA-N |
SMILES |
CC(CC=C)(C(=O)N)C(=O)N |
SMILES canonique |
CC(CC=C)(C(=O)N)C(=O)N |
Synonymes |
Propanediamide, 2-methyl-2-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




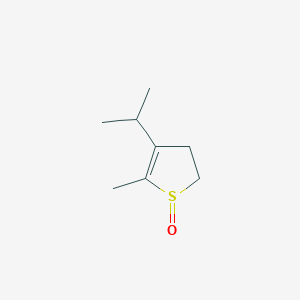

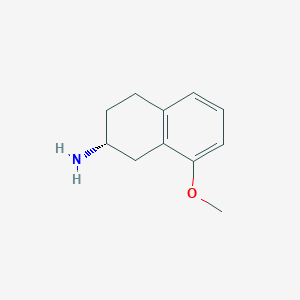

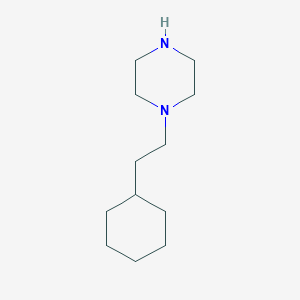
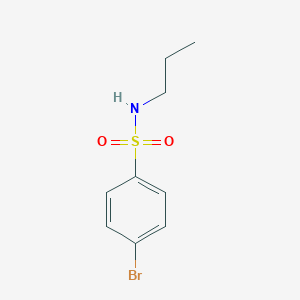
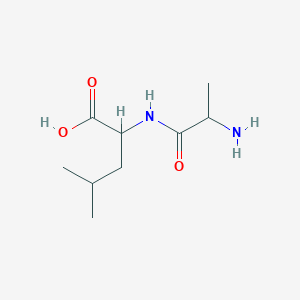
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
